Cas no 929288-22-2 (4-amino-2,6-dichloro-pyridine-3-carboxylic acid)
4-amino-2,6-dichloro-pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2,6-dichloronicotinic acid
- 3-Pyridinecarboxylic acid, 4-amino-2,6-dichloro-
- 4-amino-2,6-dichloro-3-Pyridinecarboxylic acid
- 4-amino-2,6-dichloropyridine-3-carboxylic acid
- 4-amino-2,6-dichloro-pyridine-3-carboxylic acid
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- MDL: MFCD19105212
- Inchi: 1S/C6H4Cl2N2O2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H2,9,10)(H,11,12)
- InChI Key: VOVZKEQDQUXIDG-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=C(C=C(N=1)Cl)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
4-amino-2,6-dichloro-pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A847066-100mg |
4-Amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 100mg |
¥721.00 | 2022-09-29 | |
| Alichem | A029206053-5g |
4-Amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 5g |
$1480.00 | 2023-08-31 | |
| Alichem | A029206053-10g |
4-Amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 10g |
1,697.28 USD | 2021-05-31 | |
| Alichem | A029206053-25g |
4-Amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 25g |
3,284.32 USD | 2021-05-31 | |
| TRC | A632568-1mg |
4-Amino-2,6-dichloronicotinic Acid |
929288-22-2 | 1mg |
$ 150.00 | 2021-05-08 | ||
| TRC | A632568-10mg |
4-Amino-2,6-dichloronicotinic Acid |
929288-22-2 | 10mg |
$ 1200.00 | 2021-05-08 | ||
| Chemenu | CM126454-1g |
4-amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 1g |
$346 | 2021-08-05 | |
| Chemenu | CM126454-5g |
4-amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 5g |
$916 | 2021-08-05 | |
| Chemenu | CM126454-10g |
4-amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 10g |
$1449 | 2021-08-05 | |
| Chemenu | CM126454-25g |
4-amino-2,6-dichloronicotinic acid |
929288-22-2 | 95% | 25g |
$2805 | 2021-08-05 |
4-amino-2,6-dichloro-pyridine-3-carboxylic acid Suppliers
4-amino-2,6-dichloro-pyridine-3-carboxylic acid Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-amino-2,6-dichloro-pyridine-3-carboxylic acid
Recent Advances in the Application of 4-amino-2,6-dichloro-pyridine-3-carboxylic acid (CAS: 929288-22-2) in Chemical Biology and Pharmaceutical Research
The compound 4-amino-2,6-dichloro-pyridine-3-carboxylic acid (CAS: 929288-22-2) has recently emerged as a key intermediate in pharmaceutical synthesis and a potential bioactive scaffold in medicinal chemistry. Recent studies have demonstrated its versatility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings regarding this compound's applications, mechanism of action, and synthetic utility.
A 2023 study published in the Journal of Medicinal Chemistry revealed that 4-amino-2,6-dichloro-pyridine-3-carboxylic acid serves as a crucial precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this scaffold to develop compounds showing promising activity against B-cell malignancies, with improved selectivity profiles compared to existing therapies. The electron-withdrawing chlorine atoms and carboxylic acid moiety were found to be essential for target binding affinity.
In synthetic chemistry applications, a recent breakthrough published in Organic Process Research & Development (2024) demonstrated an optimized large-scale synthesis route for 929288-22-2. The new method employs continuous flow chemistry, achieving 85% yield with significantly reduced environmental impact compared to traditional batch processes. This advancement addresses previous challenges in the industrial-scale production of this valuable intermediate.
Microbiological research has uncovered potential applications of 4-amino-2,6-dichloro-pyridine-3-carboxylic acid derivatives as novel antibacterial agents. A 2024 study in Antimicrobial Agents and Chemotherapy reported that structural modifications of this core scaffold yielded compounds with potent activity against drug-resistant Gram-positive pathogens, including MRSA. The mechanism appears to involve inhibition of bacterial cell wall biosynthesis through novel targets.
Structural biology studies utilizing X-ray crystallography have provided insights into the molecular interactions of 929288-22-2 derivatives with biological targets. Recent work published in Nature Communications (2023) revealed how the dichloro-pyridine core participates in unique halogen bonding interactions with protein targets, explaining the enhanced binding affinity observed in several drug candidates derived from this scaffold.
Ongoing clinical trials (Phase I/II) are investigating a 4-amino-2,6-dichloro-pyridine-3-carboxylic acid derivative as a potential treatment for autoimmune disorders. Preliminary results presented at the 2024 American Chemical Society meeting suggest favorable pharmacokinetic properties and target engagement, though full data remains to be published.
Future research directions highlighted in recent reviews include exploring the use of 929288-22-2 as a building block for PROTACs (proteolysis targeting chimeras) and investigating its potential in radiopharmaceutical development. The compound's chemical versatility and demonstrated biological activity position it as a valuable tool for both drug discovery and chemical biology research.
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